molecular formula C32H32ClF3N6O5 B12817604 (4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one

(4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one

Cat. No.: B12817604
M. Wt: 673.1 g/mol
InChI Key: UCQWRXMHOBLQQE-UFFFNJCRSA-N
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Description

The compound (4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrazole, oxazolidinone, and piperidine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach might include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Construction of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Pyridine and Oxazolidinone Rings: These rings can be introduced through nucleophilic substitution reactions, where the pyridine and oxazolidinone precursors react with appropriate electrophiles.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) to facilitate the formation of amide or ester bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the carbonyl groups

Properties

Molecular Formula

C32H32ClF3N6O5

Molecular Weight

673.1 g/mol

IUPAC Name

(4S)-3-[(3R,4S)-2-[6-[1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxypyridin-3-yl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazole-3-carbonyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C32H32ClF3N6O5/c1-18-16-40(23-13-27(45-3)38-15-22(23)33)12-11-25(18)47-26-10-9-21(14-37-26)42-28(19(2)29(39-42)32(34,35)36)30(43)41-24(17-46-31(41)44)20-7-5-4-6-8-20/h4-10,13-15,18-19,24-25,28H,11-12,16-17H2,1-3H3/t18?,19-,24+,25?,28+/m0/s1

InChI Key

UCQWRXMHOBLQQE-UFFFNJCRSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(N=C1C(F)(F)F)C2=CN=C(C=C2)OC3CCN(CC3C)C4=CC(=NC=C4Cl)OC)C(=O)N5[C@H](COC5=O)C6=CC=CC=C6

Canonical SMILES

CC1CN(CCC1OC2=NC=C(C=C2)N3C(C(C(=N3)C(F)(F)F)C)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC(=NC=C6Cl)OC

Origin of Product

United States

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